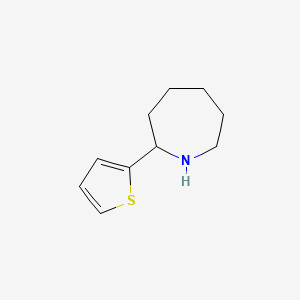

2-Thiophen-2-Yl-Azepane

Description

BenchChem offers high-quality 2-Thiophen-2-Yl-Azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiophen-2-Yl-Azepane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-thiophen-2-ylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h4,6,8-9,11H,1-3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQAQWCVTRHERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402989 | |

| Record name | 2-thiophen-2-ylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-98-1 | |

| Record name | 2-thiophen-2-ylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number and IUPAC name for 2-Thiophen-2-Yl-Azepane

The following technical guide is structured to provide an exhaustive analysis of 2-Thiophen-2-Yl-Azepane , focusing on its chemical identity, synthesis methodologies, and application in medicinal chemistry.

Executive Summary

2-Thiophen-2-Yl-Azepane (also known as 2-(2-thienyl)azepane) is a seven-membered saturated heterocyclic amine substituted at the

Its structural topology—a flexible hydrophobic ring (azepane) coupled with an aromatic electron-rich heterocycle (thiophene)—mimics the pharmacophores of several NMDA receptor antagonists and sigma receptor ligands. It is frequently investigated as a "severed" analogue of condensed polycyclic systems like Tenocyclidine (TCP) , offering a simplified scaffold for exploring structure-activity relationships (SAR) in neuroactive compounds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Parameter | Technical Specification |

| CAS Number | 383128-98-1 |

| IUPAC Name | 2-(Thiophen-2-yl)azepane |

| Common Synonyms | 2-(2-Thienyl)azepane; 2-(2-Thienyl)hexamethyleneimine |

| Molecular Formula | C |

| Molecular Weight | 181.30 g/mol |

| SMILES | C1CCCC(NC1)c2cccs2 |

| InChI Key | ZSIQJIWKELUFRJ-UHFFFAOYSA-N (Base Azepane Ref) |

| Appearance | Pale yellow viscous liquid (Free Base) |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |

| pKa (Calc) | ~10.5 (Secondary Amine) |

Synthetic Methodologies

The synthesis of

Two primary protocols are recognized in high-level medicinal chemistry: the N-Acyliminium Ion Strategy (Scalable/Robust) and the

Protocol A: The N-Acyliminium Ion Strategy (Recommended)

This method relies on the generation of an electrophilic N-acyliminium ion from an

Reagents & Materials:

-

Precursor: N-Boc-azepane (commercially available).

-

Oxidant: Anodic oxidation setup or chemical oxidation (RuO

/NaIO -

Nucleophile: 2-Thienylmagnesium bromide (Grignard) or 2-Thienylzinc bromide.

-

Lewis Acid: Boron trifluoride diethyl etherate (BF

OEt

Step-by-Step Workflow:

-

Anodic Oxidation (

-Methoxylation):-

Dissolve N-Boc-azepane in MeOH containing a supporting electrolyte (e.g., Et

NOTs). -

Perform constant current electrolysis in an undivided cell using graphite electrodes.

-

Result: Formation of N-Boc-2-methoxyazepane.

-

Mechanism:[1][2] Two-electron oxidation generates the acyliminium intermediate, which is trapped by methanol.

-

-

Nucleophilic Substitution:

-

Dissolve N-Boc-2-methoxyazepane in anhydrous CH

Cl -

Cool to -78°C.

-

Add BF

OEt -

Add 2-Thienylmagnesium bromide (1.5 equiv) slowly.

-

Allow the reaction to warm to 0°C over 2 hours.

-

Observation: The solution typically turns dark orange/brown.

-

-

Deprotection:

-

Quench with saturated NH

Cl. Extract with DCM. -

Treat the crude N-Boc intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at room temperature for 1 hour to remove the Boc group.

-

Basify with 1M NaOH to pH 12 and extract the free base.

-

Protocol B: Directed -Lithiation (Beak-O'Brien Method)

For applications requiring high enantiopurity, the "Beak methodology" utilizing chiral diamines is the gold standard.

-

Substrate: N-Boc-azepane.[3]

-

Reagent: s-Butyllithium (s-BuLi) / (-)-Sparteine (chiral ligand).

-

Electrophile: This route requires "reverse polarity" logic or transmetallation, often difficult with thiophene. A more common variation uses the lithiated azepane to attack a thiophene electrophile, though steric hindrance at the 7-membered ring can reduce yields.

Visualization: Synthesis Pathway (Protocol A)

Figure 1: The N-Acyliminium Ion synthetic pathway for the construction of the 2-aryl azepane scaffold.

Applications & Pharmacological Mechanism[3]

Pharmacophore Analysis

2-Thiophen-2-Yl-Azepane serves as a bioisostere for 2-phenylazepane and phencyclidine (PCP) derivatives.

-

Azepane Ring: Provides a flexible, hydrophobic bulk that fits into larger hydrophobic pockets (e.g., the PCP binding site within the NMDA receptor channel). The 7-membered ring allows for a distinct conformational profile compared to the rigid piperidine ring.

-

Thiophene Ring: Acts as a bioisostere for the phenyl ring. The sulfur atom imparts different electronic properties (electron-rich) and metabolic stability profiles (potential for S-oxidation) compared to benzene.

Target Receptors

-

NMDA Receptor (Antagonist): Analogues of this structure (e.g., when N-substituted) are known to bind to the PCP-site inside the NMDA ion channel, blocking Ca

influx. The 2-thienyl substitution often increases affinity compared to the phenyl analogue due to specific pi-pi interactions or the smaller van der Waals radius of the thiophene ring. -

Sigma Receptors (

): The combination of a basic amine and a lipophilic aromatic system is the classic pharmacophore for Sigma receptor ligands, which are targets for neuropathic pain and depression therapeutics.

Safety & Handling Protocols

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free amine is sensitive to CO

(carbamate formation) and oxidation. -

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Sulfur content).

References

-

PubChem. (n.d.). 2-(Thiophen-2-yl)azepane | C10H15NS. National Library of Medicine. Retrieved February 11, 2026, from [Link]

- Beak, P., & Lee, W. K. (1993). alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry, 58(5), 1109–1117.

-

Maryanoff, B. E., et al. (1989). Pyrrolidine, Piperidine, and Azepane Derivatives.[3] Synthesis and Neurochemical Properties. Journal of Medicinal Chemistry. (Contextual reference for azepane bioactivity).

Sources

A Comprehensive Technical Guide to the Preliminary Biological Activity Screening of 2-Thiophen-2-Yl-Azepane

Executive Summary

This technical guide outlines a strategic, multi-tiered approach for the preliminary biological activity screening of the novel heterocyclic compound, 2-Thiophen-2-Yl-Azepane. The rationale for investigating this specific molecule is anchored in the well-documented and diverse pharmacological activities of its constituent scaffolds: the electron-rich thiophene ring and the versatile azepane nucleus. Thiophene derivatives are known for a wide spectrum of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects, while the azepane motif is a recurring structural feature in numerous approved drugs.[1][2] This guide proposes a systematic and resource-efficient screening cascade, commencing with in silico predictions to establish a baseline druglikeness and safety profile. This computational phase is followed by a series of targeted in vitro assays designed to probe for antimicrobial, antioxidant, and cytotoxic activities. By integrating computational chemistry with established biochemical and cell-based assays, this workflow provides a robust framework for determining if 2-Thiophen-2-Yl-Azepane represents a promising lead compound worthy of further, more intensive investigation in the drug discovery pipeline.

Introduction to 2-Thiophen-2-Yl-Azepane: A Compound of Interest

Chemical Structure and Properties

2-Thiophen-2-Yl-Azepane is a heterocyclic compound featuring a saturated seven-membered azepane ring substituted at the 2-position with a five-membered, sulfur-containing aromatic thiophene ring. The fusion of these two pharmacologically significant moieties suggests a high potential for novel biological activity.

-

Molecular Formula: C10H15NS

-

Molecular Weight: 181.30 g/mol

-

Structure:

Rationale for Screening: The Pharmacological Promise of Thiophene and Azepane Scaffolds

The decision to screen 2-Thiophen-2-Yl-Azepane is not arbitrary but is founded on the extensive and diverse biological activities reported for its parent structures.

-

The Thiophene Moiety: As a bioisostere of the benzene ring, the thiophene nucleus is a privileged scaffold in medicinal chemistry.[2] Its derivatives have demonstrated a remarkable range of activities, including potent antimicrobial effects against drug-resistant bacteria, significant antioxidant properties, and anti-inflammatory action through the inhibition of enzymes like cyclooxygenases (COX).[3][4][5][6] Furthermore, numerous thiophene-containing compounds have been investigated and developed as anticancer agents, targeting various kinases and cellular proliferation pathways.[7][8][9]

-

The Azepane Moiety: The seven-membered azepane ring is a key structural component in many approved pharmaceutical agents.[1][10] Its conformational flexibility allows it to interact with a wide range of biological targets. Azepane derivatives have been explored for their utility as anticancer, antimicrobial, and anticonvulsant agents, highlighting their importance as a versatile building block in drug design.[10][11][12]

The conjunction of these two scaffolds in a single molecule provides a strong impetus for a thorough investigation into its potential therapeutic applications.

A Tiered Strategy for Preliminary Screening

To maximize efficiency and ensure a logical progression from broad profiling to specific activity assessment, a three-tiered screening cascade is proposed. This approach ensures that resources are focused on the most promising avenues and that a comprehensive preliminary data package is generated.

Caption: Proposed three-tiered screening workflow.

Tier 1: In Silico ADMET and Druglikeness Prediction

Causality Behind the Experiment

Before committing to resource-intensive wet-lab experiments, it is prudent to computationally assess the fundamental pharmacokinetic and safety properties of the compound. Early-stage in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can preemptively flag compounds with a high probability of failure due to poor bioavailability or inherent toxicity, thereby refining the focus of subsequent in vitro testing.[13][14] This step evaluates the "drug-likeness" of the molecule against established parameters.[15]

Experimental Protocol: ADMET Prediction

-

Obtain SMILES String: Convert the chemical structure of 2-Thiophen-2-Yl-Azepane into its Simplified Molecular Input Line Entry System (SMILES) format.

-

Select In Silico Tool: Utilize a free and robust web-based tool such as SwissADME or pkCSM.

-

Input Data: Submit the SMILES string to the selected server.

-

Execute Analysis: Run the prediction algorithms as provided by the platform.

-

Data Compilation: Collate the predicted parameters into a summary table, focusing on key indicators of druglikeness and potential liabilities.

Data Presentation: Predicted ADMET & Physicochemical Properties

| Property Category | Parameter | Predicted Value | Acceptable Range/Comment |

| Physicochemical | Molecular Weight ( g/mol ) | Value | < 500 (Lipinski's Rule) |

| LogP (Lipophilicity) | Value | < 5 (Lipinski's Rule) | |

| H-bond Donors | Value | < 5 (Lipinski's Rule) | |

| H-bond Acceptors | Value | < 10 (Lipinski's Rule) | |

| Pharmacokinetics | GI Absorption | High/Low | High is desirable for oral bioavailability. |

| BBB Permeant | Yes/No | "Yes" suggests potential for CNS activity. | |

| P-glycoprotein Substrate | Yes/No | "No" is generally preferred to avoid efflux. | |

| CYP Isoform Inhibitor | Yes/No | "No" for major isoforms (e.g., 3A4, 2D6) is desirable. | |

| Toxicity | AMES Toxicity | Yes/No | "No" indicates a lower likelihood of mutagenicity. |

| hERG I Inhibitor | Yes/No | "No" is critical to avoid potential cardiotoxicity. |

Tier 2: In Vitro Broad-Spectrum Bioactivity Screening

Antimicrobial Activity Screening

Causality Behind the Experiment: Given the well-established antibacterial and antifungal properties of both thiophene and azepine derivatives, a primary screen for antimicrobial activity is a logical starting point.[3][11][12] The goal is to determine the compound's spectrum of activity and its potency.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This protocol determines the lowest concentration of the compound that inhibits visible growth of a microorganism.

-

Preparation: Prepare a stock solution of 2-Thiophen-2-Yl-Azepane in a suitable solvent (e.g., DMSO). Prepare standardized microbial inoculums (e.g., 5 x 10^5 CFU/mL) of test strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add the microbial inoculum to each well.

-

Controls: Include a positive control (microbes + broth, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Fluconazole).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Analysis: Determine the MIC by visual inspection for the lowest concentration well with no turbidity. A resazurin-based assay can be used for a more sensitive colorimetric endpoint.[16]

Data Presentation: Antimicrobial Activity (MIC)

| Microbial Strain | Type | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Value | Ciprofloxacin: Value |

| Bacillus subtilis | Gram-positive | Value | Ciprofloxacin: Value |

| Escherichia coli | Gram-negative | Value | Ciprofloxacin: Value |

| Pseudomonas aeruginosa | Gram-negative | Value | Ciprofloxacin: Value |

| Candida albicans | Fungal | Value | Fluconazole: Value |

Antioxidant Capacity Assessment

Causality Behind the Experiment: Oxidative stress is implicated in numerous pathologies. Thiophene derivatives have frequently been reported to possess radical scavenging capabilities, making an antioxidant screen a valuable component of the preliminary assessment.[5][17]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of the compound to donate a hydrogen atom and quench the stable DPPH free radical.

-

Preparation: Prepare a stock solution of the compound and a standard antioxidant (e.g., Ascorbic acid) in methanol. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Setup: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at ~517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation: Antioxidant Activity (IC50)

| Compound | DPPH Scavenging IC50 (µM) |

| 2-Thiophen-2-Yl-Azepane | Value |

| Ascorbic Acid (Standard) | Value |

Tier 3: Preliminary Cytotoxicity Assessment

Causality Behind the Experiment

Any compound intended for therapeutic use must be evaluated for its potential toxicity to human cells. This assay provides a crucial first look at the compound's safety profile and its therapeutic window. By testing against both cancerous and non-cancerous cell lines, we can also derive a preliminary measure of its cancer-selectivity.[8][18]

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[19]

-

Cell Seeding: Seed human cancer cells (e.g., HepG2 - liver carcinoma) and normal human cells (e.g., MRC-5 - lung fibroblast) into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[18]

-

Compound Treatment: Treat the cells with serial dilutions of 2-Thiophen-2-Yl-Azepane for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity (IC50) and Selectivity Index

| Cell Line | Cell Type | IC50 (µM) |

| HepG2 | Liver Carcinoma | Value |

| PC-3 | Prostate Carcinoma | Value |

| MRC-5 | Normal Lung Fibroblast | Value |

Selectivity Index (SI): Calculate the SI to gauge cancer-specific toxicity. SI = IC50 (Normal Cells) / IC50 (Cancer Cells) A higher SI value (>2) suggests selective toxicity towards cancer cells.

Data Interpretation and Path Forward

The consolidated data from these three tiers will provide a holistic preliminary assessment of 2-Thiophen-2-Yl-Azepane. The decision to advance the compound for further study will be based on a combination of favorable ADMET properties, potent and selective biological activity, and low cytotoxicity towards normal cells.

Caption: Decision matrix for advancing the compound.

A promising result would be a compound with a clean in silico profile, a specific and potent in vitro activity (e.g., MIC < 10 µg/mL or a cytotoxicity IC50 in the low micromolar range), and a favorable selectivity index. Such a profile would strongly justify advancing 2-Thiophen-2-Yl-Azepane to the next stages of drug discovery, including mechanism of action studies, lead optimization, and eventual in vivo efficacy testing.

References

-

Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. Journal of Nepal Chemical Society, 42(1), 75–79. [Link]

-

Ortega-Jarillo, G., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1269324. [Link]

-

Kumar, D., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. [Link]

-

El-Sayed, R., & Al-Majid, A. M. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

-

Afonso, C., et al. (2021). Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. Molecules, 26(11), 3379. [Link]

-

Barbero, N., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

-

Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. [Link]

-

Postigo, A., et al. (2021). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 64(15), 11135–11157. [Link]

-

Postigo, A., et al. (2021). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PubMed Central. [Link]

-

Rios-Guevara, C., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4329. [Link]

-

Giordano, I., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 8, 603. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PLoS ONE, 18(2), e0279934. [Link]

-

Singh, S., et al. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Results in Chemistry, 7, 101413. [Link]

-

Rawat, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(4), 1015-1044. [Link]

-

Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

-

Arul, A. J., & Raman, N. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. AIP Conference Proceedings, 3121(1), 020015. [Link]

-

El-Sayed, N. M., et al. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 28(10), 4057. [Link]

-

Sarker, M. M. R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(6), e27923. [Link]

-

El-Gazzar, M. G., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1962. [Link]

-

Kumar, A., et al. (2023). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. ResearchGate. [Link]

-

Ak, S., et al. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Molecules, 28(9), 3931. [Link]

-

Abu-Hashem, A. A., et al. (2023). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 28(19), 6799. [Link]

-

Ghose, A. K., et al. (2010). Predictions of the ADMET Properties of Candidate Drug Molecules Utilizing Different QSAR/QSPR Modelling Approaches. Current Drug Metabolism, 11(4), 393-421. [Link]

-

Cheng, F., et al. (2013). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 4(1), 73-84. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one | Journal of Nepal Chemical Society [nepjol.info]

- 13. researchgate.net [researchgate.net]

- 14. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-Thiophen-2-Yl-Azepane Scaffolds in CNS Drug Discovery

Executive Summary

The 2-(thiophen-2-yl)azepane scaffold represents a high-value pharmacophore in modern Central Nervous System (CNS) drug discovery. By fusing the electron-rich, bioisosteric properties of the thiophene ring with the conformational flexibility of the seven-membered azepane ring, this structural motif offers a distinct chemical space compared to classical phenyl-piperidine ligands (e.g., phencyclidine derivatives).

This guide details the application of 2-(thiophen-2-yl)azepane as a versatile building block for developing NMDA receptor modulators and Sigma-1 receptor ligands . It provides validated protocols for chemical derivatization, in vitro binding assays, and functional validation, serving as a blueprint for identifying rapid-acting antidepressants (RAADs) and non-opioid analgesics.

Rational Design & Mechanism of Action

The "Bioisosteric & Expansion" Strategy

The utility of the 2-(thiophen-2-yl)azepane scaffold stems from two medicinal chemistry strategies:

-

Bioisosteric Replacement: Replacing a phenyl ring with a thiophene. Thiophene is electron-rich and slightly smaller, often improving affinity through

stacking interactions with aromatic residues (e.g., Trp, Tyr) in receptor binding pockets. -

Ring Expansion (The Azepane Effect): Expanding the nitrogen-containing ring from a 6-membered piperidine to a 7-membered azepane increases conformational entropy. This allows the molecule to adopt unique "induced-fit" conformations, potentially reducing off-target binding (e.g., muscarinic receptors) common to rigid bicyclic systems.

Target Profile: NMDA and Sigma Receptors

Derivatives of this scaffold (specifically N-substituted analogs) typically target:

-

NMDA Receptor (GluN2B subunit): Acting as low-affinity, "trapping" or "partial trapping" channel blockers. This kinetic profile is crucial for separating antidepressant efficacy from dissociative side effects (psychotomimesis).

-

Sigma-1 Receptor (

R): Agonism at

Visualizing the Discovery Logic

The following diagram illustrates the structural evolution and screening logic for this scaffold.

Figure 1: Structural evolution from classic scaffolds to 2-(thiophen-2-yl)azepane and downstream therapeutic targets.

Experimental Protocols

Chemical Derivatization (Library Synthesis)

The secondary amine of the azepane ring is the primary handle for diversification.

Objective: Synthesize N-alkylated derivatives to optimize Blood-Brain Barrier (BBB) penetration and receptor affinity.

Protocol: Reductive Amination

-

Reagents: 2-(thiophen-2-yl)azepane (1.0 eq), Aryl/Alkyl Aldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (catalytic), DCE (Dichloroethane).

-

Procedure:

-

Dissolve amine and aldehyde in DCE under

atmosphere. -

Add acetic acid (1-2 drops) and stir for 30 min at RT to form the imine intermediate.

-

Add STAB portion-wise. Stir for 12–16 hours.

-

Quench: Add saturated

. Extract with DCM ( -

Purification: Flash chromatography (Silica gel, MeOH/DCM gradient).

-

-

QC: Verify structure via

-NMR and LC-MS (Purity > 95% required for biological assays).

In Vitro Binding Assay: NMDA Receptor

Objective: Determine the binding affinity (

Materials:

-

Ligand:

-MK-801 (Specific Activity: 20–30 Ci/mmol). -

Tissue: Rat forebrain membrane homogenates (rich in NMDA receptors).

-

Buffer: 5 mM Tris-HCl (pH 7.4) + 10

M Glycine + 10

Step-by-Step Protocol:

-

Preparation: Thaw membrane homogenates and resuspend in assay buffer.

-

Incubation: In a 96-well plate, combine:

-

50

L Test Compound (10 concentrations, -

50

L -

100

L Membrane suspension (20–50

-

-

Equilibrium: Incubate for 2 hours at 25°C (Room Temp) or 4°C (to assess kinetics). Note: NMDA channel blockers often require open channels; ensure Glutamate/Glycine are present.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (polyethyleneimine) using a cell harvester.

-

Quantification: Wash filters

with ice-cold buffer. Count radioactivity via liquid scintillation spectroscopy. -

Analysis: Calculate

using non-linear regression; convert to

Functional Assay: Patch Clamp Electrophysiology

Objective: Characterize the "trapping" nature of the block. Low-trapping blockers (like Lanicemine) are preferred over high-trapping ones (like PCP) for safety.

Protocol:

-

System: Whole-cell patch clamp on HEK293 cells stably expressing GluN1/GluN2B subunits.

-

Voltage Protocol: Hold at -60 mV. Apply Glutamate (100

M) + Glycine (50 -

Compound Application: Co-apply test compound during the plateau phase of the glutamate response.

-

Washout: Remove compound while maintaining Glutamate/Glycine.

-

Metric: Measure

(time constant of unblocking).-

Fast

(< 1s): Suggests low trapping (better safety profile). -

Slow

(> 10s): Suggests high trapping (psychotomimetic risk).

-

Data Interpretation & SAR Guide

The following table summarizes expected Structure-Activity Relationship (SAR) trends for this scaffold.

| Structural Modification | Effect on NMDA Affinity | Effect on Sigma-1 Affinity | CNS Implication |

| N-Benzyl substitution | Increases ( | Increases ( | Balanced profile; potential for dual activity. |

| N-Ethyl/Methyl (Small) | Decreases ( | Low | Poor potency; likely rapid clearance. |

| Thiophene -> Phenyl | Variable | Decreases ( | Loss of unique |

| Azepane -> Piperidine | Increases ( | Variable | Higher affinity but higher risk of cataleptic side effects. |

Safety & Toxicology Considerations

When working with thiophene-containing scaffolds, metabolic activation is a critical checkpoint.

-

S-Oxidation: The thiophene sulfur can be oxidized by CYP450 enzymes to form reactive thiophene-S-oxides or epoxides, leading to hepatotoxicity.

-

Mitigation Strategy:

-

Block Metabolic Soft Spots: Substitute the 5-position of the thiophene ring (e.g., with Chlorine or Methyl) to block metabolic attack.

-

Screening: Perform microsomal stability assays early. If intrinsic clearance (

) is high due to S-oxidation, prioritize 5-substituted analogs.

-

References

-

BenchChem Technical Support. (2025).[1] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem. Link

-

Storer, R. I., et al. (2014). Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-HT2C Receptor Agonists. Journal of Medicinal Chemistry, 57(12), 5258–5269. Link

-

Intra-Cellular Therapies, Inc. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Link

-

University of Virginia. (2022).[2] Novel NMDA Receptor Antagonists and their Pharmacological Implication. Link

-

Mishra, R., et al. (2011).[3] Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Link

Sources

Application Note & Protocols: A Comprehensive In Vitro Assay Cascade for Characterizing 2-Thiophen-2-Yl-Azepane Activity at Monoamine Transporters

Abstract

The 2-Thiophen-2-Yl-Azepane scaffold represents a privileged structure in medicinal chemistry, with derivatives showing potential for significant central nervous system (CNS) activity.[1][2] This application note provides a detailed, tiered strategy for the in vitro characterization of novel compounds based on this scaffold, focusing on their interaction with the human monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3] These transporters are critical regulators of neurotransmission and are the primary targets for numerous therapeutics used in the treatment of depression, ADHD, and other neuropsychiatric disorders.[4] We present a logical, self-validating workflow, beginning with target engagement and potency determination via radioligand binding assays, followed by functional characterization using fluorescent substrate uptake inhibition, and concluding with essential counter-screens for cytotoxicity and off-target activity.

Introduction: The Rationale for Targeting Monoamine Transporters

Monoamine transporters (MATs) are members of the Solute Carrier 6 (SLC6) family of membrane proteins.[3] They are located on presynaptic neuronal terminals and are responsible for the Na+/Cl--dependent reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating neurotransmitter signaling.[5][6][7] Due to their central role in regulating mood, cognition, and behavior, these transporters are high-value targets for drug discovery.[4]

The thiophene ring is an electron-rich bioisostere frequently found in FDA-approved drugs, enhancing interactions with biological targets and often improving blood-brain barrier penetration due to its lipophilic nature.[1] Combined with the azepane moiety, a seven-membered heterocyclic scaffold with known pharmacological importance, the 2-Thiophen-2-Yl-Azepane core structure is a promising starting point for novel CNS-active agents.[8][9]

This guide outlines a robust assay cascade designed to comprehensively profile the activity of such compounds, providing researchers with the necessary protocols to determine potency, selectivity, and mechanism of action.

Logical Assay Cascade

A successful compound characterization strategy follows a logical progression from broad screening to specific functional validation. This ensures that resources are spent on compounds with genuine, on-target activity and minimizes the risk of artifacts.

Caption: The tiered in vitro assay workflow for compound characterization.

Part 1: Primary Screening - Target Engagement & Affinity

The first crucial step is to determine if the test compound physically interacts with the target transporters. Competitive radioligand binding assays are the gold standard for quantifying the affinity (Ki) of a compound for a receptor or transporter.[10]

Principle of Competitive Radioligand Binding

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target with high affinity. The amount of displaced radioligand is inversely proportional to the affinity of the test compound.

Caption: Principle of the competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay

Expertise & Experience: This protocol utilizes cell membranes prepared from HEK293 cells stably expressing the individual human transporters (hDAT, hSERT, or hNET). Using isolated membranes is crucial as it isolates the binding event at the plasma membrane from complex intracellular processes like transport or metabolism. The choice of radioligand is critical; it should be high-affinity and specific for the target to ensure a robust assay window.

Materials:

-

Cell Membranes: Commercially available or in-house prepared membranes from HEK293 cells stably expressing hDAT, hSERT, or hNET.

-

Radioligands:

-

hDAT: [³H]-WIN 35,428 (or [³H]-CFT)

-

hSERT: [³H]-Citalopram

-

hNET: [³H]-Nisoxetine

-

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-Specific Binding Control:

-

hDAT: 10 µM Benztropine

-

hSERT: 10 µM Fluoxetine

-

hNET: 10 µM Desipramine

-

-

Test Compound: 2-Thiophen-2-Yl-Azepane, prepared in a 10-point, 3-fold serial dilution series (e.g., from 10 µM to 0.5 nM).

-

Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethylenimine), liquid scintillation counter, and scintillation fluid.

Methodology:

-

Plate Setup: Design a 96-well plate map including wells for Total Binding (radioligand + buffer), Non-Specific Binding (radioligand + control inhibitor), and Test Compound (radioligand + serial dilutions of test compound).

-

Reagent Addition: In each well of a 96-well plate, add reagents in the following order (final volume = 250 µL):

-

150 µL of diluted cell membranes (typically 5-20 µg protein/well).

-

50 µL of buffer, non-specific binding control, or test compound dilution.

-

50 µL of radioligand (at a final concentration near its Kd value, e.g., 1-5 nM).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[11]

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[10]

-

Washing: Wash the filters 3-4 times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the % inhibition (relative to specific binding) against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Part 2: Functional Characterization - Substrate Uptake Inhibition

After confirming binding, the next step is to determine if this interaction translates into a functional effect—namely, inhibition of the transporter's reuptake activity. Modern fluorescent substrate uptake assays offer a high-throughput, non-radioactive method for this purpose.[12][13]

Principle of Fluorescent Substrate Uptake Assay

This assay uses a fluorescent molecule that acts as a substrate for the monoamine transporters.[13] When the substrate is transported into the cell, it accumulates, leading to a measurable increase in intracellular fluorescence. An inhibitor will block this transport, resulting in a reduced fluorescence signal.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioivt.com [bioivt.com]

- 6. bioivt.com [bioivt.com]

- 7. bioivt.com [bioivt.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 13. researchgate.net [researchgate.net]

Application Note: High-Throughput Synthesis of a 2-Thiophen-2-Yl-Azepane Derivative Library via Ring-Closing Metathesis

Executive Summary & Strategic Rationale

This guide details the methodology for constructing a library of 2-(thiophen-2-yl)azepane derivatives. The azepane (homopiperidine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various GPCR ligands and kinase inhibitors (e.g., Balanol analogues). However, 7-membered rings are historically underrepresented in screening libraries due to the entropic difficulty of cyclization compared to 5- or 6-membered rings.

We utilize Ring-Closing Metathesis (RCM) to overcome these thermodynamic barriers, enabling the efficient closure of the 7-membered ring. The incorporation of a thiophene moiety at the C2 position is a strategic design choice: thiophene acts as a bioisostere for phenyl groups, often improving metabolic stability and altering lipophilicity (

Key Advantages of This Protocol

-

Modular Design: The nitrogen atom serves as a "diversity handle" for late-stage functionalization.

-

Bioisosteric Enhancement: Thiophene incorporation targets specific hydrophobic pockets while modulating oxidative metabolism.

-

Scalable Purification: Integrated Ruthenium scavenging protocols ensure the final library meets pharmaceutical purity standards (<10 ppm Ru).

Synthetic Pathway & Mechanism[1][2]

The synthesis relies on the rapid assembly of a diene precursor followed by RCM using a Second-Generation Grubbs Catalyst. This is followed by hydrogenation and parallel N-functionalization.

Diagram 1: Synthetic Workflow (Linear to Cyclic)

Caption: Step-wise construction of the azepane core starting from commercially available aldehydes, utilizing RCM as the key cyclization step.

Detailed Experimental Protocols

Phase 1: Scaffold Synthesis (Batch Scale)

Objective: Synthesize the core 2-(thiophen-2-yl)azepane scaffold on a multi-gram scale to supply the library generation phase.

Step 1.1: Formation of the Diene Precursor

-

Imine Formation: Dissolve 2-thiophenecarboxaldehyde (50 mmol) in anhydrous DCM (100 mL). Add allylamine (55 mmol) and anhydrous MgSO4 (5 g). Stir at RT for 12 hours. Filter and concentrate to yield the crude imine.

-

Grignard Addition: Dissolve the crude imine in anhydrous THF (150 mL) under Argon. Cool to 0°C. Dropwise add Allylmagnesium bromide (1.0 M in ether, 60 mmol). Allow to warm to RT and stir for 4 hours.

-

Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Dry over Na2SO4 and concentrate. Purify via flash chromatography (Hexane/EtOAc) to obtain the diene amine.

Step 1.2: Ring-Closing Metathesis (The Critical Step)

-

Reagent: Grubbs Catalyst, 2nd Generation (G-II).

-

Solvent: Anhydrous DCM (Degassed). Note: RCM is sensitive to ethylene buildup; dilute conditions (0.01 M) favor cyclization over polymerization.

-

Dissolve the diene (10 mmol) in degassed DCM (1 L).

-

Add G-II catalyst (5 mol%).

-

Reflux at 40°C for 12-24 hours under a continuous flow of Argon (to remove ethylene).

-

Ruthenium Scavenging (Mandatory): Add SiliaMetS® Thiol (or equivalent cysteine-based scavenger) (50 wt% relative to catalyst) and stir for 4 hours. Filter through a celite pad.

-

Concentrate to yield the 2,3,4,7-tetrahydro-1H-azepine intermediate.

Step 1.3: Hydrogenation

-

Dissolve the alkene intermediate in MeOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under H2 balloon (1 atm) for 6 hours.

-

Filter through Celite to remove Pd. Concentrate to yield the final 2-(thiophen-2-yl)azepane .

Phase 2: Library Generation (Parallel Synthesis)

Objective: Create a 96-member library by functionalizing the secondary amine.

Reagents:

-

Scaffold: 2-(thiophen-2-yl)azepane (0.1 mmol per well).

-

Electrophiles: Diverse set of Acid Chlorides (48 wells) and Sulfonyl Chlorides (48 wells).

-

Base: Diisopropylethylamine (DIPEA) or Polymer-supported Morpholine.

Protocol:

-

Preparation: Prepare a stock solution of the azepane scaffold (0.2 M in DCM).

-

Dispensing: Aliquot 500 µL (0.1 mmol) into each well of a 96-well deep-well plate.

-

Base Addition: Add DIPEA (0.2 mmol, 35 µL) to each well.

-

Reaction: Add specific Acid Chloride or Sulfonyl Chloride (0.12 mmol) to respective wells.

-

Incubation: Seal plate and shake at RT for 16 hours.

-

Quenching: Add polymer-supported trisamine scavenger (to remove excess electrophile) and shake for 4 hours.

Purification & Quality Control (The Self-Validating System)

High-throughput synthesis requires high-throughput purification.[1] We utilize Solid Phase Extraction (SPE) to ensure library purity without tedious column chromatography for every compound.

Diagram 2: Purification Logic Tree

Caption: SCX-2 Solid Phase Extraction protocol exploits the basicity of the azepane nitrogen (if tertiary amine formed) or removes non-basic byproducts.

QC Criteria:

-

LC-MS: Purity > 90% (UV 254 nm).

-

H-NMR: Verification of random 5% of library members.

-

Ru Content: < 10 ppm (Verified by ICP-MS on pooled samples).

Table 1: Troubleshooting the RCM Reaction

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Ethylene poisoning of catalyst | Increase Argon sparging; Ensure dilute conditions (0.005 M). |

| Dimerization | Concentration too high | Dilute reaction mixture significantly to favor intramolecular cyclization. |

| Dark Product Color | Residual Ruthenium | Use SiliaMetS® Thiol or activated carbon wash; do not rely solely on chromatography. |

| Stalled Reaction | Catalyst decomposition | Add catalyst in two portions (Start + 4 hours). |

References

-

RCM for Azepane Synthesis: Maier, M. E. (2000). "Synthesis of Medium-Sized Rings by the Ring-Closing Metathesis Reaction." Angewandte Chemie International Edition. Link

-

Thiophene Bioisosterism: Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier.[1] See section on divalent isosteres. Link

-

Ruthenium Removal Protocols: Wheeler, R. C., et al. (2016). "Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures." Organic Process Research & Development. Link

-

Parallel Purification (SPE): Wleklinski, M., et al. (2024).[1] "Parallel purification of microscale libraries via automated solid phase extraction." SLAS Technology.[1] Link

-

Azepane Biological Activity: Bremner, J. B., et al. (2008).[2] "Seven-membered rings."[3][4][5] Comprehensive Heterocyclic Chemistry III. Link

Sources

- 1. Parallel purification of microscale libraries via automated solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Comprehensive Analytical Characterization of 2-Thiophen-2-Yl-Azepane

Abstract

This application note provides a detailed guide for the comprehensive analytical characterization of 2-Thiophen-2-Yl-Azepane, a heterocyclic compound of interest in pharmaceutical and chemical research. The structural complexity and potential pharmacological significance of thiophene and azepane derivatives necessitate robust and orthogonal analytical methods to confirm identity, purity, and structural integrity.[1][2][3][4] This document outlines a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Each section explains the rationale behind the chosen technique, provides detailed experimental protocols, and discusses the interpretation of expected results. This guide is intended for researchers, scientists, and drug development professionals requiring a validated framework for the characterization of this and structurally related compounds.

Introduction

2-Thiophen-2-Yl-Azepane is a molecule combining a five-membered aromatic thiophene ring with a seven-membered saturated azepane ring.[2][3][5] Such hybrid structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with each heterocyclic core.[3][4] The thiophene moiety is a well-established pharmacophore found in numerous approved drugs, while the flexible azepane ring can be crucial for receptor binding and modulating pharmacokinetic properties.[3]

Accurate analytical characterization is the cornerstone of chemical research and drug development. It ensures that the synthesized compound has the correct structure and is free from impurities that could confound biological or chemical screening results. This note details an integrated workflow for establishing the identity and purity of 2-Thiophen-2-Yl-Azepane with a high degree of scientific confidence.

Structural Elucidation

The primary objective is to unequivocally confirm the molecular structure, including the connectivity of the thiophene and azepane rings. A combination of NMR spectroscopy and mass spectrometry is the gold standard for this purpose.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (specifically ¹H and ¹³C), allowing for the deduction of the molecular skeleton. For consistent and high-quality data, adherence to established standards for data acquisition and reporting is recommended.[9][10][11][12][13]

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.[14]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength.

-

Acquisition Parameters (¹H): Set spectral width to cover the range of -1 to 10 ppm.[12] Acquire a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.

-

Acquisition Parameters (¹³C): Set spectral width to cover the range of -10 to 200 ppm. Utilize proton decoupling to simplify the spectrum.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Data Interpretation and Expected Results:

The structure of 2-Thiophen-2-Yl-Azepane suggests a distinct pattern of signals. The chemical shifts provided below are predictive and may vary slightly based on solvent and concentration.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

| Thiophene H3, H4, H5 | ~6.8 - 7.3 | ~123 - 128 | Aromatic protons of the thiophene ring, exhibiting characteristic coupling patterns.[15] |

| Azepane CH (α to N and Thiophene) | ~3.5 - 4.0 | ~60 - 65 | Proton at the junction of the two rings, deshielded by both the nitrogen and the aromatic ring. |

| Azepane CH₂ (α to N) | ~2.8 - 3.2 | ~45 - 50 | Methylene group adjacent to the nitrogen atom. |

| Azepane CH₂ (other) | ~1.5 - 1.9 | ~25 - 35 | Aliphatic protons of the saturated azepane ring. |

| Azepane NH | ~2.0 - 3.0 (broad) | N/A | Broad signal due to proton exchange; can be confirmed by D₂O exchange. |

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound and providing evidence of its structure through fragmentation analysis.[16] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Ionization Mode: Positive Electrospray Ionization (ESI+), as the azepane nitrogen is readily protonated.

-

Mass Analyzer: Time-of-Flight (TOF) for high-resolution measurement.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺.

-

Calculate the theoretical exact mass of C₁₀H₁₅NS ([M+H]⁺ = 182.0998) and compare it with the experimentally observed mass. A mass accuracy of <5 ppm provides strong evidence for the elemental formula.

-

Analyze the fragmentation pattern. Key fragments would likely arise from the cleavage of the azepane ring or the separation of the two rings. The presence of the sulfur isotope peak ([M+2H]⁺) at approximately 4.2% relative abundance of the [M+H]⁺ peak is a characteristic signature for a sulfur-containing compound.[17]

-

Purity Assessment and Identity Confirmation

Establishing the purity of the compound is critical for its use in further applications. HPLC is the predominant technique for this purpose.[18] Elemental analysis provides final confirmation of the bulk sample's elemental composition.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is suitable for analyzing moderately polar compounds like 2-Thiophen-2-Yl-Azepane.[19][20] The method's goal is to separate the main compound from any potential impurities or starting materials.

Protocol: RP-HPLC with UV Detection

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[21]

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A). A typical starting point would be a gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the thiophene chromophore absorbs, typically around 230-260 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis and System Suitability:

-

The primary peak should be well-resolved and symmetrical.

-

Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

-

The method should be validated for linearity, precision, and accuracy as per standard guidelines to ensure it is suitable for routine analysis.[22]

-

| Parameter | Typical Value / Condition | Rationale |

| Column | C18 (Reversed-Phase) | Good retention and separation for moderately polar organic molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for good ionization in MS and sharpens peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for adjusting elution strength. |

| Detection | UV at ~240 nm | Thiophene derivatives typically exhibit strong UV absorbance in this region. |

| Mode | Gradient Elution | Ensures elution of both polar and non-polar impurities.[21] |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the bulk sample. This technique serves as a final, independent confirmation of the empirical formula.

Protocol: CHNS Combustion Analysis

-

Sample Preparation: Accurately weigh 1-2 mg of the dry, pure sample into a tin capsule.

-

Instrumentation: Use a calibrated CHNS elemental analyzer.

-

Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

-

Data Comparison: The experimentally determined percentages should be within ±0.4% of the theoretical values calculated for the formula C₁₀H₁₅NS.

Theoretical Values for C₁₀H₁₅NS (MW: 181.30 g/mol ):

-

Carbon (C): 66.24%

-

Hydrogen (H): 8.34%

-

Nitrogen (N): 7.73%

-

Sulfur (S): 17.69%

Integrated Analytical Workflow

The described techniques should be used in a logical sequence to build a complete profile of the compound. The workflow diagram below illustrates this integrated approach, ensuring that both structural and purity information is gathered systematically.

Caption: Integrated workflow for the characterization of 2-Thiophen-2-Yl-Azepane.

Conclusion

The comprehensive characterization of 2-Thiophen-2-Yl-Azepane requires an orthogonal analytical approach. The combination of NMR spectroscopy for detailed structural mapping, high-resolution mass spectrometry for molecular formula confirmation, HPLC for purity assessment, and elemental analysis for bulk sample verification provides a robust and reliable dataset. The protocols and guidelines presented in this application note establish a self-validating system, ensuring the generation of high-quality, trustworthy data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. (2020). Drug Testing and Analysis. Retrieved February 2, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). Journal of Biomolecular Structure and Dynamics. Retrieved February 2, 2026, from [Link]

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Synthesis and Characterization of the Novel Thiophene Derivatives. (2019). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (n.d.). Peertechz. Retrieved February 2, 2026, from [Link]

-

Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. (2014). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Preparation and Characterization of 2-Phenoxyethyl(thiophen-2-yl)tellane (C4H3S)TeCH2CH2OC6H5. (2005). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Synthesis and Characterization of Novel Substituted Thiophene Derivatives and Discovery of Their Carbonic Anhydrase and Acetylcholinesterase Inhibition Effects. (2019). PubMed. Retrieved February 2, 2026, from [Link]

-

Separation of 1H-Azepine, hexahydro-1-(4-nitrophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 2, 2026, from [Link]

-

Data exchange standard for near infrared spectra and general spectroscopic calibration data types. (n.d.). IUPAC. Retrieved February 2, 2026, from [Link]

-

GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (1998). ResearchGate. Retrieved February 2, 2026, from [Link]

-

IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. (2021). ChemRxiv. Retrieved February 2, 2026, from [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. Retrieved February 2, 2026, from [Link]

-

1 H solution NMR spectra of (a) thiophene[6]Rotaxane and (b) polythiophene polyrotaxane. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Development of a Standard for FAIR Data Management of Spectroscopic Data. (n.d.). IUPAC. Retrieved February 2, 2026, from [Link]

-

Novel Substituted Thiophenes and Sulf-Polyacetylene Ester from Echinops ritro L. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Updating IUPAC spectroscopy recommendations and data standards. (2016). Chemistry International. Retrieved February 2, 2026, from [Link]

-

FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). (2024). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Analytical Methods. (2025). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

2-Thiophenethiol. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (2019). Bulgarian Chemical Communications. Retrieved February 2, 2026, from [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1970). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Sample Preparation – HPLC. (n.d.). Virginia Tech. Retrieved February 2, 2026, from [Link]

-

Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. (2016). Dalton Transactions. Retrieved February 2, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iupac.org [iupac.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. iupac.org [iupac.org]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. researchgate.net [researchgate.net]

- 14. journalwjarr.com [journalwjarr.com]

- 15. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 16. rroij.com [rroij.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Separation of 1H-Azepine, hexahydro-1-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. Hexahydro-1H-azepine-1-carbaldehyde|CAS 25114-81-2 [benchchem.com]

- 21. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 22. bcc.bas.bg [bcc.bas.bg]

Validation & Comparative

A Comparative Analysis of 2-Thiophen-2-Yl-Azepane Derivatives and Other Synthetic Opioid Analgesics: A Guide for Researchers

This guide provides a comprehensive comparison of a novel synthetic opioid scaffold, exemplified by N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide, against other established synthetic opioid analgesics. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, synthesis, and pharmacological evaluation of these compounds, supported by detailed experimental methodologies and comparative data.

Introduction: The Quest for Safer, More Potent Opioid Analgesics

The development of synthetic opioid analgesics has been a cornerstone of pain management for decades. However, the narrow therapeutic window of classical opioids, such as morphine, and the severe side effects associated with potent fentanyl-related compounds, including profound respiratory depression and high abuse potential, necessitate the exploration of novel chemical scaffolds. The goal is to dissociate the desired analgesic effects from life-threatening adverse reactions.

One such novel compound, N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide (hereafter referred to as Compound 1c ), has demonstrated significant analgesic potency. In preclinical studies using mouse models of acute pain (tail-flick and hot-plate tests), Compound 1c was found to be approximately 15 times more potent than morphine.[1] Its analgesic effects are mediated through opioid receptors, as they are reversed by the non-selective opioid antagonist, naloxone.[1] This finding positions Compound 1c and its structural analogs as a compelling area of research in the development of next-generation pain therapeutics.

This guide will provide a comparative framework for understanding the potential of this 2-thiophen-2-yl-azepane scaffold in relation to other synthetic opioids, with a focus on fentanyl and its derivatives.

Structural Analysis: A Departure from the Fentanyl Archetype

The chemical architecture of Compound 1c presents two key structural modifications when compared to the archetypal synthetic opioid, fentanyl:

-

Azepane Ring System: Fentanyl contains a six-membered piperidine ring, which is a common motif in many opioid analgesics. In contrast, Compound 1c incorporates a seven-membered azepane ring. This expansion of the saturated heterocyclic core can significantly alter the conformational flexibility of the molecule, potentially influencing its interaction with the opioid receptor binding pocket. The larger ring may allow for different binding poses or interactions with receptor sub-pockets that are not accessible to piperidine-based analogs.

-

Thiophen-2-yl-ethyl Moiety: The N-phenethyl group of fentanyl is crucial for its high affinity for the µ-opioid receptor. Compound 1c replaces this phenyl group with a thiophene bioisostere. Thiophene is an aromatic heterocycle that can engage in similar π-stacking and hydrophobic interactions as a phenyl ring, but its distinct electronic properties and potential for hydrogen bonding via the sulfur atom can modulate receptor affinity and selectivity.[2] The substitution of the N-phenethyl group with other aromatic moieties, such as thiophene, is a known strategy in the design of potent fentanyl analogs like sufentanil.[2]

These structural modifications underscore a rational drug design approach aimed at exploring new chemical space within the 4-anilido-piperidine/azepane class of opioids to potentially improve the pharmacological profile.

Synthesis of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide (Compound 1c)

While the primary literature describes a two-step synthesis for Compound 1c, the detailed experimental protocol is not provided.[1] Based on established synthetic routes for fentanyl analogs, a plausible and detailed methodology is outlined below. This protocol serves as a guide for researchers aiming to synthesize this and related compounds.

Experimental Protocol: Synthesis of Compound 1c

Step 1: Reductive Amination to form N-phenyl-azepan-4-amine

-

To a solution of azepan-4-one hydrochloride (1 equivalent) in anhydrous methanol, add aniline (1.1 equivalents) and sodium cyanoborohydride (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-phenyl-azepan-4-amine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: N-Alkylation with 2-(2-bromoethyl)thiophene

-

Dissolve the purified N-phenyl-azepan-4-amine (1 equivalent) in anhydrous acetonitrile.

-

Add potassium carbonate (3 equivalents) and 2-(2-bromoethyl)thiophene (1.2 equivalents).

-

Reflux the mixture for 12 hours, monitoring by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield 1-(2-(thiophen-2-yl)ethyl)-N-phenylazepan-4-amine.

Step 3: Acylation with Propionyl Chloride

-

Dissolve the product from Step 2 (1 equivalent) in anhydrous dichloromethane and cool to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) followed by the dropwise addition of propionyl chloride (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide (Compound 1c), can be further purified by recrystallization or column chromatography.

Comparative Pharmacological Evaluation

A thorough understanding of a novel opioid's pharmacological profile requires a multi-faceted approach, including in vitro receptor binding and functional assays, as well as in vivo assessments of efficacy and side effects. Due to the lack of publicly available in vitro data for Compound 1c, this section will detail the standard experimental protocols and present representative data for established synthetic opioids to provide a comparative context.

In Vitro Characterization

1. Opioid Receptor Binding Affinity

The affinity of a compound for the µ (MOP), δ (DOP), and κ (KOP) opioid receptors is a primary determinant of its pharmacological profile. This is typically assessed using a competitive radioligand binding assay.

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

-

Membrane Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: Use a high-affinity radiolabeled ligand specific for each receptor, such as [³H]-DAMGO for MOP, [³H]-DPDPE for DOP, and [³H]-U69,593 for KOP.

-

Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., Compound 1c, fentanyl).

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 1: Representative Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOP) | δ-Opioid Receptor (DOP) | κ-Opioid Receptor (KOP) |

| Morphine | 1 - 10 | 100 - 500 | 100 - 400 |

| Fentanyl | 0.5 - 2 | 500 - 1500 | 1000 - 3000 |

| Sufentanil | 0.1 - 0.5 | 10 - 50 | 200 - 800 |

Note: These are representative values from the literature and may vary depending on the specific assay conditions.

2. Functional Activity: [³⁵S]GTPγS Binding Assay

This assay measures the G-protein activation following agonist binding to the receptor, providing a measure of the compound's efficacy.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Use membranes from cells expressing the opioid receptor of interest.

-

Assay Buffer: Prepare an assay buffer containing MgCl₂, NaCl, and GDP.

-

Incubation: Incubate the membranes with varying concentrations of the agonist (e.g., Compound 1c, fentanyl) and a fixed concentration of [³⁵S]GTPγS.

-

Reaction Termination: After a set incubation time (e.g., 60 minutes at 30°C), terminate the reaction by rapid filtration.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of agonist concentration to determine the EC₅₀ (potency) and Emax (efficacy) relative to a standard full agonist like DAMGO.

Table 2: Representative Functional Activity at the µ-Opioid Receptor ([³⁵S]GTPγS Assay)

| Compound | EC₅₀ (nM) | Emax (% of DAMGO) |

| Morphine | 20 - 100 | 60 - 80% |

| Fentanyl | 1 - 10 | 90 - 100% |

| Sufentanil | 0.1 - 1 | 95 - 105% |

Note: These are representative values from the literature and may vary depending on the specific assay conditions.

In Vivo Evaluation

1. Analgesic Efficacy

The tail-flick and hot-plate tests are standard models for assessing the analgesic efficacy of opioids against acute thermal pain.

Experimental Protocol: Tail-Flick and Hot-Plate Tests

-

Animal Model: Use male Swiss Webster mice or a similar strain.

-

Baseline Latency: Measure the baseline response latency of each mouse to a thermal stimulus (radiant heat in the tail-flick test, or a heated surface in the hot-plate test).

-

Drug Administration: Administer the test compound (e.g., Compound 1c, morphine) via a relevant route (e.g., intraperitoneal, subcutaneous).

-

Post-treatment Latency: Measure the response latency at various time points after drug administration.

-

Cut-off Time: Implement a cut-off time to prevent tissue damage.

-

Data Analysis: Convert the latency data to the percentage of maximal possible effect (%MPE) and calculate the ED₅₀ (the dose that produces 50% of the maximal effect).

Table 3: In Vivo Analgesic Potency of Compound 1c vs. Morphine

| Compound | Tail-Flick ED₅₀ (mg/kg) | Hot-Plate ED₅₀ (mg/kg) |

| Compound 1c | 0.15 [1] | 0.16 [1] |

| Morphine | ~2.25 | ~2.4 |

Morphine data is estimated based on the reported 15-fold lower potency compared to Compound 1c.